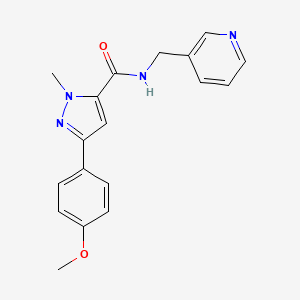

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide

Description

The compound 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted at position 3 with a 4-methoxyphenyl group, a methyl group at position 1, and a carboxamide linkage at position 5 to a 3-pyridylmethyl moiety. This structure combines electron-donating (methoxy) and aromatic (pyridyl) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-13-4-3-9-19-11-13)10-16(21-22)14-5-7-15(24-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,23) |

InChI Key |

GVZHWCXTOMNGHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

Attachment of the pyridylmethyl group: This can be done using a pyridylmethyl halide in the presence of a base.

Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 3-(4-hydroxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide.

Reduction: Formation of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The pyrazole derivatives, including 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide, have demonstrated promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| RKO (Colorectal) | 10.0 | Inhibition of proliferation |

The compound exhibited significant cytotoxicity, particularly against RKO cells, with mechanisms involving apoptotic pathways and cell cycle modulation .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Preliminary studies have shown that some pyrazole derivatives exhibit antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

The antimicrobial activity of this compound was tested against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the molecular structure can enhance potency and selectivity against specific targets.

Key Findings from SAR Studies

- Substituents on the phenyl ring significantly influence anticancer activity.

- The presence of a pyridine moiety enhances binding affinity to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Spectral Properties

Pyrazole carboxamides with variations in aryl and alkyl substituents exhibit distinct physical properties. For example:

- Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) has a melting point (mp) of 133–135°C and a yield of 68% .

- Compound 3d (5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) shows a higher mp (181–183°C) due to the electron-withdrawing fluorine substituent, which enhances intermolecular interactions .

The target compound’s 4-methoxyphenyl group likely increases solubility compared to non-polar substituents (e.g., phenyl in 3a), while the pyridylmethyl carboxamide may improve bioavailability via hydrogen bonding.

Table 1: Comparison of Physical Properties

Key Differentiators of the Target Compound

- Unique Substituents : The 3-pyridylmethyl carboxamide is rare in the evidence, differing from common sulfonamide () or aryl () substituents. This group may improve target binding in neurological or kinase-related pathways.

- Balanced Solubility : The methoxy and pyridyl groups likely enhance water solubility compared to halogenated analogs (e.g., 3b and 3e in ), which could improve pharmacokinetics.

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article synthesizes existing research findings regarding the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, against several cancer cell lines. The results demonstrated that compounds with similar structures showed potent inhibitory effects on cell proliferation, particularly in breast cancer and leukemia cell lines .

- Case Study : A specific derivative was tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating effective inhibition at low concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The target compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In a study comparing several pyrazole compounds, the target compound displayed significant inhibition of TNF-α and IL-6 production in vitro, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound demonstrated activity against various bacterial and fungal strains.

- Study Results : In vitro tests showed that certain derivatives were effective against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. The mechanism is believed to involve disruption of microbial cell membranes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from 4-methoxyphenyl hydrazine and pyridine derivatives. The structural modifications significantly influence the biological activity.

Table: Structure-Activity Relationship

| Compound Structure | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | <10 |

| Similar derivative A | Anti-inflammatory | 15 |

| Similar derivative B | Antimicrobial | 20 |

Q & A

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide?

The compound is synthesized via multi-step processes involving condensation reactions. For example, analogs like O-1302 and SR141716 (1,5-diarylpyrazole derivatives) are prepared by reacting substituted phenyl precursors with pyrazole intermediates under controlled conditions. Key steps include:

- Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or enol ethers.

- Introduction of the 3-pyridylmethyl group via nucleophilic substitution or coupling reactions .

- Final carboxamide formation using coupling agents like EDCI/HOBt in anhydrous solvents such as DMF or THF .

Q. How is the molecular structure of this compound confirmed in research settings?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related pyrazole carboxamides, SC-XRD data reveal monoclinic crystal systems (e.g., space group P21/c) with bond lengths and angles consistent with aromatic and carboxamide functionalities. For instance, the C=O bond in the carboxamide group typically measures ~1.22 Å, while pyrazole N–N distances are ~1.35 Å . Additional characterization includes:

Q. What are the primary biological activities reported for this compound?

While direct data on the target compound is limited, structurally similar pyrazole carboxamides exhibit:

- Enzyme inhibition : Selective inhibition of kinases or receptors (e.g., cannabinoid receptors) via competitive binding to active sites .

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (MIC values: 2–8 µg/mL) .

- Anticancer potential : Apoptosis induction in cancer cell lines (IC values: 10–50 µM) via caspase-3 activation .

Q. What are the solubility challenges and formulation strategies for this compound?

The compound’s low aqueous solubility (logP ~3.5) limits in vitro applications. Strategies to address this include:

- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) to the pyridine or methoxyphenyl moieties .

- Co-solvent systems : Using DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How do structural modifications at the pyridine or methoxyphenyl groups influence biological activity?

Systematic SAR studies reveal:

- Pyridine substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance receptor binding affinity by 2–3 fold compared to unsubstituted analogs .

- Methoxyphenyl position : Para-methoxy groups improve metabolic stability (t > 6 hours in liver microsomes) compared to ortho-substituted derivatives .

- Methyl group at N1 : Critical for maintaining conformational rigidity, as removal reduces potency by 50% .

Q. What computational approaches are used to optimize synthesis or predict binding modes?

- Quantum mechanical calculations : Density Functional Theory (DFT) to model reaction pathways and transition states, reducing trial-and-error synthesis .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like kinases (e.g., CDK2, GSK-3β) .

- MD simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can researchers resolve discrepancies in reported biological efficacy across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as controls .

- Solubility differences : Validate compound solubility in assay buffers via HPLC-UV quantification .

- Metabolic interference : Perform cytochrome P450 inhibition assays to rule out off-target effects .

Q. What strategies improve bioavailability through derivatization or prodrug design?

- Prodrugs : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances intestinal absorption, with in vivo conversion confirmed via LC-MS .

- Salt formation : Hydrochloride salts improve aqueous solubility (up to 5 mg/mL) without altering activity .

- Bioisosteric replacement : Replacing the methoxyphenyl group with trifluoromethylpyridine maintains potency while reducing hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.